molecular formula C21H23BN2O3 B2709584 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester CAS No. 2377610-48-3

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester

Cat. No.: B2709584
CAS No.: 2377610-48-3
M. Wt: 362.24
InChI Key: GZHJUBQKZWXMJB-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a specialized organoboron compound that integrates a 1,2,4-oxadiazole heterocycle with a boronic ester functional group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds . The boronic ester moiety acts as a versatile handle in these palladium-catalyzed reactions, enabling the efficient synthesis of complex biaryl structures that are difficult to access through other means . The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target binding . The presence of the benzyl group on the oxadiazole ring further modulates the electronic properties and lipophilicity of the molecule, fine-tuning its behavior in biological systems and synthetic pathways. Researchers can leverage this compound to generate novel chemical libraries for high-throughput screening against various disease targets or to develop advanced materials with specific electronic properties . This reagent is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

5-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BN2O3/c1-20(2)21(3,4)27-22(26-20)17-12-10-16(11-13-17)19-23-18(25-24-19)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHJUBQKZWXMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid have been tested against Gram-positive bacteria and exhibited significant bactericidal activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes. Specific derivatives have demonstrated multifunctional inhibitory profiles against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can enhance inhibitory activity .

Materials Science Applications

Fluorescent Materials
Due to its unique electronic properties, 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester has been explored in the development of fluorescent materials. The oxadiazole group contributes to strong photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research indicates that modifying the boronic acid moiety can further enhance fluorescence efficiency .

Catalysis Applications

Suzuki Coupling Reactions
The compound is utilized as a reactant in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid functionality allows for efficient coupling with aryl halides under mild conditions. Studies have shown that using this compound can improve yields and selectivity in synthesizing complex organic molecules .

Data Table: Summary of Applications

Application Area Description Key Findings
Antibacterial ActivityEffective against Gram-positive bacteriaSignificant bactericidal activity noted
Enzyme InhibitionInhibits hAChE and hBChE; potential for Alzheimer's treatmentEnhanced activity with specific substitutions
Fluorescent MaterialsStrong photoluminescence; potential use in OLEDs and sensorsModifications improve fluorescence efficiency
CatalysisReactant in Suzuki coupling reactionsImproved yields and selectivity observed

Case Studies

  • Antibacterial Efficacy
    In a study published in MDPI, derivatives of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid were tested against various bacterial strains. The results showed that certain modifications significantly increased the compound's antibacterial potency, suggesting a pathway for developing new antibiotics tailored to combat resistant strains .
  • Enzyme Inhibition Profiles
    Research conducted on enzyme inhibition revealed that specific derivatives exhibited dual inhibition capabilities against hAChE and hBChE. The findings suggest that these compounds could serve as lead candidates for drug development targeting neurodegenerative diseases .
  • Catalytic Efficiency in Organic Synthesis
    A comprehensive review highlighted the effectiveness of using this compound in Suzuki coupling reactions. The study demonstrated that this compound could facilitate the formation of complex molecules with high efficiency and selectivity under mild conditions .

Mechanism of Action

The mechanism by which 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs with Oxadiazole Substituents
Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Applications Reference
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester (BM937) Methyl 286.13 >97% purity; used in Suzuki couplings
4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid (BC-1370) 1-Phenylpentyl N/A 95% purity; structural diversity for drug design
Target Compound Benzyl ~340–350 Enhanced hydrophobicity; potential for ROS-responsive systems

Key Insights :

  • The benzyl group in the target compound increases steric bulk and hydrophobicity compared to methyl (BM937) or alkyl chains (BC-1370), which may reduce solubility in aqueous media but improve lipid membrane permeability .
  • Synthetic Yields : Benzyl-substituted oxadiazoles may require optimized coupling conditions due to steric hindrance, unlike smaller substituents .
Functional Group Variations in Phenylboronic Acid Pinacol Esters
Compound Name Functional Group Solubility (Key Solvents) Applications Reference
4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) Hydroxymethyl High in polar solvents ROS-triggered micelles for antibiotic delivery
4-(Bromomethyl)phenylboronic acid pinacol ester (Mito-Bor) Bromomethyl Moderate in DMSO Mitochondria-targeted H₂O₂ imaging
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester Fluoro + methoxycarbonyl High in chloroform Electronic tuning for cross-coupling
Target Compound Benzyl + oxadiazole High in acetone/chloroform Pending validation in drug delivery

Key Insights :

  • Electron-Withdrawing Groups (e.g., fluoro in ) enhance electrophilicity of the boron center, improving reactivity in Suzuki couplings, whereas electron-donating groups (e.g., benzyl) may slow reaction rates .
  • Solubility Trends : All pinacol esters exhibit higher solubility than parent boronic acids, but substituents like benzyl could reduce miscibility in water compared to hydroxymethyl (HPAP) .
Physicochemical and Application-Based Comparisons

A. Solubility Data

Compound Type Solubility in Chloroform Solubility in Cyclohexane Reference
Phenylboronic acid Moderate Very low
Pinacol ester (generic) Very high Low
Target Compound (estimated) High Moderate (benzyl effect)

B. Stability and Reactivity

  • The target compound’s oxadiazole ring may confer oxidativestability , similar to HPAP-based micelles that degrade selectively under H₂O₂ .
  • Benzyl vs. Methyl Substituents : Benzyl’s aromaticity could enhance π-π stacking in drug carriers but reduce compatibility with hydrophilic polymers like PEG .

Biological Activity

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

  • Molecular Formula : C15H19BN2O3
  • Molecular Weight : 286.133 g/mol
  • CAS Number : 1056456-23-5
  • Purity : >97%

Antibacterial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antibacterial properties. A study demonstrated that derivatives similar to 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For instance, specific derivatives were effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain compounds .

CompoundTarget BacteriaMIC (µM)
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acidS. aureus50
Similar DerivativeE. coli75
Similar DerivativeS. agalactiae100

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Studies have indicated that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, a series of boron-based benzo[c][1,2,5]oxadiazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in the micromolar range .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, potentially inhibiting their activity.
  • Interference with Cellular Signaling : The oxadiazole moiety may interact with cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis.

Study on Antibacterial Efficacy

A recent study evaluated a series of boronic acid derivatives for their antibacterial efficacy using the agar-well diffusion method. The results indicated that the tested compounds exhibited significant zones of inhibition against clinically relevant strains of bacteria. For instance:

  • The compound was found to have a zone of inhibition measuring 29 mm against ESBL-producing E. coli ST405.

Study on Anticancer Properties

In another investigation focusing on anticancer activity, derivatives were tested against several cancer cell lines including breast and lung cancer cells. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester?

  • Methodological Answer : The compound can be synthesized via a multi-step sequence:

Oxadiazole Formation : React benzyl amidoxime with a nitrile under acidic conditions to form the 1,2,4-oxadiazole core .

Boronic Ester Introduction : Use Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the boronic ester group. A pinacol-protected boronic acid intermediate (e.g., 4-bromophenylboronic acid pinacol ester) is typically employed .

  • Key Considerations : Monitor reaction progress via TLC or LCMS. Optimize solvent systems (e.g., acetonitrile/water mixtures) to balance solubility and reactivity .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the benzyl-oxadiazole moiety (e.g., aromatic protons at δ 7.2–8.0 ppm) and pinacol ester signals (e.g., quaternary carbons at ~25 ppm) .
  • Mass Spectrometry : High-resolution LCMS or ESI-MS should confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) is recommended; aim for >95% purity for reproducible results .

Q. What storage conditions are optimal to maintain stability?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the boronic ester .
  • Avoid exposure to moisture or protic solvents, which can cleave the pinacol protecting group .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Methodological Answer :

  • Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to improve turnover .
  • Base Selection : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance reactivity in polar aprotic solvents like DMF or THF .
  • Additives : Include radical scavengers (e.g., BHT) if side reactions (e.g., homocoupling) are observed .

Q. What strategies mitigate decomposition during prolonged reactions or harsh conditions?

  • Methodological Answer :

  • Temperature Control : Perform reactions under reflux (70–110°C) with strict temperature monitoring to avoid thermal degradation .
  • In Situ Protection : For moisture-sensitive steps, use molecular sieves or dehydrating agents (e.g., MgSO₄) .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free boronic acid) .

Q. How can this compound be utilized in covalent organic framework (COF) synthesis?

  • Methodological Answer :

  • Design Principles : Pair the boronic ester with diols or catechol derivatives to form boronate ester-linked COFs. For example, combine with hexahydroxytriphenylene to create porous architectures .
  • Crystallinity Optimization : Use solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to enhance long-range order, confirmed by PXRD .
  • Surface Area Analysis : Measure BET surface area (target >500 m²/g) to assess framework porosity .

Data Contradiction and Troubleshooting

Q. Why do NMR spectra occasionally show unexpected peaks at δ 1.0–1.5 ppm?

  • Analysis : These signals likely arise from pinacol methyl groups (δ 1.3 ppm) or residual solvent (e.g., hexane). Confirm via 2D NMR (HSQC) and compare with reference spectra of pinacol esters .

Q. How to resolve discrepancies in catalytic activity between batch reactions and flow chemistry setups?

  • Troubleshooting :

  • Residence Time : Ensure flow reactors maintain sufficient residence time (e.g., >30 min) for complete coupling .
  • Clogging Issues : Pre-filter reagents to remove Pd black or insoluble byproducts .

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